molecular formula C18H21NO B4439796 N-(2-methylbenzyl)-3-(4-methylphenyl)propanamide

N-(2-methylbenzyl)-3-(4-methylphenyl)propanamide

Cat. No. B4439796
M. Wt: 267.4 g/mol
InChI Key: MCZOLOHVEFDUEL-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)-3-(4-methylphenyl)propanamide, also known as N-(2-methylbenzyl)-3-(4-methylphenyl)-2-propionamide, is a white crystalline solid that is commonly used as a research chemical. It is a member of the amide class of compounds and is often referred to as "MN-24" or "MN-25". This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)-3-(4-methylphenyl)propanamide(2-methylbenzyl)-3-(4-methylphenyl)propanamide is not fully understood, but it is believed to act as a partial agonist at the CB1 and CB2 receptors. This means that it can both activate and inhibit these receptors, depending on the concentration and location of the compound.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methylbenzyl)-3-(4-methylphenyl)propanamide(2-methylbenzyl)-3-(4-methylphenyl)propanamide can produce a range of biochemical and physiological effects. These include analgesic (pain-relieving), anxiolytic (anxiety-reducing), and anti-inflammatory properties. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methylbenzyl)-3-(4-methylphenyl)propanamide(2-methylbenzyl)-3-(4-methylphenyl)propanamide for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation is that the compound is relatively new and has not been extensively studied in vivo. More research is needed to fully understand its effects and potential applications.

Future Directions

There are several potential future directions for research on N-(2-methylbenzyl)-3-(4-methylphenyl)propanamide(2-methylbenzyl)-3-(4-methylphenyl)propanamide. One area of interest is its potential use in the development of new treatments for pain, anxiety, and inflammation. Another area of research could focus on its potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Scientific Research Applications

N-(2-methylbenzyl)-3-(4-methylphenyl)propanamide(2-methylbenzyl)-3-(4-methylphenyl)propanamide has been studied extensively for its potential applications in scientific research. It has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are involved in regulating various physiological processes such as pain sensation, appetite, and mood.

properties

IUPAC Name

3-(4-methylphenyl)-N-[(2-methylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-14-7-9-16(10-8-14)11-12-18(20)19-13-17-6-4-3-5-15(17)2/h3-10H,11-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZOLOHVEFDUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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